molecular formula C11H12N2O2 B11897784 N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide CAS No. 62140-84-5

N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B11897784
CAS No.: 62140-84-5
M. Wt: 204.22 g/mol
InChI Key: QGYSCWFXOKTNRB-UHFFFAOYSA-N
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Description

N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide is a chemical compound with the molecular formula C12H13NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide typically involves the reaction of 8-oxo-5,6,7,8-tetrahydroquinoline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Starting Material: 8-oxo-5,6,7,8-tetrahydroquinoline

    Reagent: Acetic anhydride

    Conditions: Reflux

    Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction, distillation, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce different tetrahydroquinoline derivatives.

Scientific Research Applications

N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5,6,7,8-tetrahydroquinoline
  • 2,5-Dioxo-5,6,7,8-tetrahydroquinoline
  • N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide

Uniqueness

N-(8-Oxo-5,6,7,8-tetrahydroquinolin-6-yl)acetamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

CAS No.

62140-84-5

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(8-oxo-6,7-dihydro-5H-quinolin-6-yl)acetamide

InChI

InChI=1S/C11H12N2O2/c1-7(14)13-9-5-8-3-2-4-12-11(8)10(15)6-9/h2-4,9H,5-6H2,1H3,(H,13,14)

InChI Key

QGYSCWFXOKTNRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC2=C(C(=O)C1)N=CC=C2

Origin of Product

United States

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